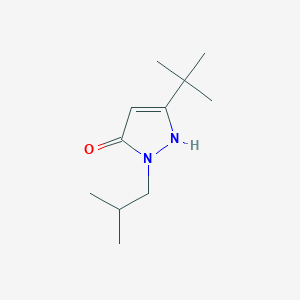![molecular formula C13H18FNO2 B1467208 {1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-yl}methanol CAS No. 1225709-62-5](/img/structure/B1467208.png)
{1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-yl}methanol
Vue d'ensemble
Description
“{1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-yl}methanol” is a compound that has gained significant interest in scientific research, owing to its unique properties and potential applications in various fields of research and industry. It contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular weight of “{1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-yl}methanol” is 239.29 g/mol. The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and increases the three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving “{1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-yl}methanol” are not detailed in the literature, pyrrolidine compounds are known to be involved in a variety of chemical reactions .Applications De Recherche Scientifique
Synthesis and Organic Chemistry
Synthesis of Pyrrolin-2-ones : Ghelfi et al. (2003) discuss the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are useful in the preparation of agrochemicals or medicinal compounds, through the reaction of N-substituted pyrrolidinones (Ghelfi et al., 2003).
Catalytic Polymerization : Nakano et al. (2003) synthesized a dimeric zinc complex using (S)-diphenyl(pyrrolidin-2-yl)methanol for asymmetric alternating copolymerization of cyclohexene oxide and CO2 (Nakano, Nozaki, & Hiyama, 2003).
Chemical Structure and Analysis
- Molecular Structure Analysis : Huang et al. (2021) performed crystallographic and conformational analyses on compounds including pyrrolidin-1-yl)methanone, using density functional theory (DFT) for a better understanding of their molecular structures (Huang et al., 2021).
Materials Science
- Polymer Solar Cells : Chen et al. (2017) developed alcohol-soluble polymers incorporating pyridine, which can be used as cathode interfacial layers for polymer solar cells. These polymers show promise in improving the efficiency of solar cells (Chen et al., 2017).
Propriétés
IUPAC Name |
[1-[2-(4-fluorophenoxy)ethyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2/c14-12-1-3-13(4-2-12)17-8-7-15-6-5-11(9-15)10-16/h1-4,11,16H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAUWPXECZYCOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CCOC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-yl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



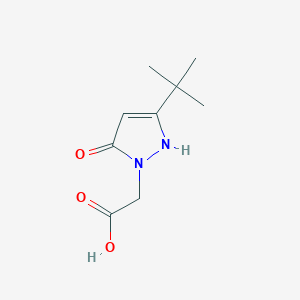
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B1467126.png)
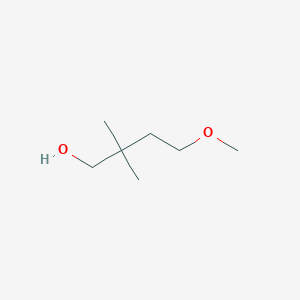

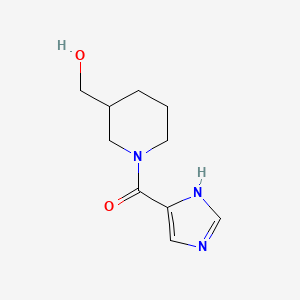
![[3-(2-Methoxyethyl)-3-piperidinyl]methanol](/img/structure/B1467136.png)

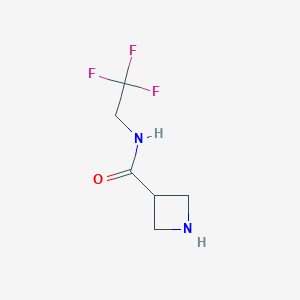
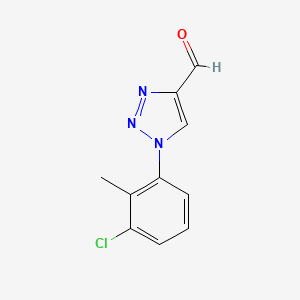

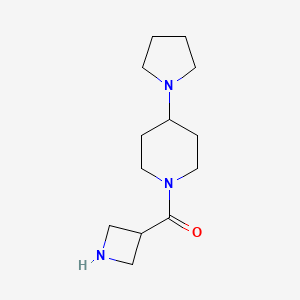
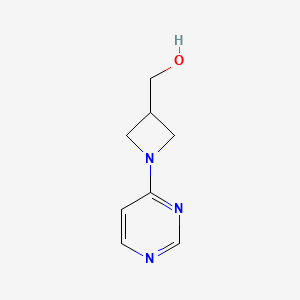
![[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1467147.png)
